Ethopabate-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

242.28 g/mol |

IUPAC Name |

methyl 4-acetamido-2-(1,1,2,2,2-pentadeuterioethoxy)benzoate |

InChI |

InChI=1S/C12H15NO4/c1-4-17-11-7-9(13-8(2)14)5-6-10(11)12(15)16-3/h5-7H,4H2,1-3H3,(H,13,14)/i1D3,4D2 |

InChI Key |

GOVWOKSKFSBNGD-SGEUAGPISA-N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethopabate-d5: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Ethopabate-d5. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analytical sciences. This document includes summarized quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Chemical and Physical Properties

This compound is the deuterated analog of Ethopabate, an antiparasitic agent. The incorporation of five deuterium (B1214612) atoms on the ethoxy group makes it an ideal internal standard for mass spectrometry-based quantification of Ethopabate in various biological matrices.[1] Below is a summary of its key chemical and physical properties.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | Methyl 4-acetamido-2-(ethoxy-d5)benzoate[1] |

| Synonyms | Ethopabate ethyl-d5[2] |

| CAS Number | 2469244-16-2[2] |

| Molecular Formula | C₁₂H₁₀D₅NO₄[2] |

| Molecular Weight | 242.29 g/mol [1][2] |

| Canonical SMILES | O=C(OC)C1=CC=C(NC(C)=O)C=C1OC([2H])([2H])C([2H])([2H])[2H][2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Notes |

| Physical Form | Solid | Data for non-deuterated Ethopabate. |

| Melting Point | 148-151 °C | Data for non-deuterated Ethopabate. |

| Boiling Point | 426.1 ± 35.0 °C | Predicted value for non-deuterated Ethopabate. |

| Solubility | Water: Practically insoluble. Methanol, Ethanol: Soluble. Chloroform: Freely soluble. DMSO, DMF: Soluble. | Data for non-deuterated Ethopabate. Deuteration is unlikely to significantly alter these properties. |

| Storage | Store at 2-8°C for long-term storage.[2] | |

| Purity (by HPLC) | ≥99.65%[2] | As reported by a commercial supplier. |

Chemical Structure

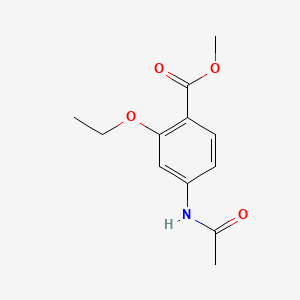

The chemical structure of this compound is characterized by a benzoate (B1203000) core with an acetamido group at the 4-position and a deuterated ethoxy group at the 2-position.

Figure 1. Chemical structure of this compound.

Experimental Protocols

General Synthesis of this compound

One general approach involves the Williamson ether synthesis, where the sodium salt of methyl 4-acetamido-2-hydroxybenzoate is reacted with a deuterated ethyl halide (e.g., bromoethane-d5).

General Synthetic Scheme:

-

Protection of the amino group: The amino group of methyl 4-amino-2-hydroxybenzoate (B10774363) is first protected, for instance, by acetylation using acetic anhydride (B1165640) to form methyl 4-acetamido-2-hydroxybenzoate.

-

Formation of the alkoxide: The hydroxyl group of methyl 4-acetamido-2-hydroxybenzoate is deprotonated using a suitable base, such as sodium hydride, to form the corresponding sodium alkoxide.

-

Williamson ether synthesis: The resulting alkoxide is then reacted with bromoethane-d5 (B31941) (CH₃CH₂D₅Br) to yield this compound.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Quantification of Ethopabate in Biological Matrices using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of Ethopabate in a biological matrix (e.g., chicken plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

3.2.1. Materials and Reagents

-

Ethopabate analytical standard

-

This compound internal standard

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Blank biological matrix (e.g., chicken plasma)

3.2.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Ethopabate and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Ethopabate by serial dilution of the stock solution with a mixture of water and acetonitrile.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in a mixture of water and acetonitrile.

3.2.3. Sample Preparation (Protein Precipitation)

-

To 100 µL of the plasma sample, add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

3.2.4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions: Monitor the specific precursor to product ion transitions for Ethopabate and this compound. The exact m/z values will need to be determined by direct infusion of the standards.

3.2.5. Data Analysis

The concentration of Ethopabate in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from the analysis of the working standard solutions.

Visualizations

Mechanism of Action: Inhibition of Folate Metabolism

Ethopabate is known to be an inhibitor of folate metabolism in coccidia.[3] It acts as a competitive antagonist of para-aminobenzoic acid (PABA), a key precursor in the synthesis of folic acid. By inhibiting this pathway, Ethopabate disrupts the production of nucleotides and essential amino acids, ultimately hindering the growth and replication of the parasite.

Caption: Inhibition of folate synthesis pathway by Ethopabate.

Experimental Workflow: Quantification using an Internal Standard

The use of a deuterated internal standard like this compound is crucial for accurate quantification in complex matrices. The following diagram illustrates a typical workflow for an LC-MS/MS analysis.

Caption: Workflow for LC-MS/MS quantification with an internal standard.

References

Ethopabate-d5: A Technical Guide to Physical Characteristics and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethopabate-d5, a deuterated analog of the coccidiostat Ethopabate (B1671619). Due to the limited availability of specific stability data for the deuterated form, this guide leverages stability-indicating studies conducted on Ethopabate as a scientifically accepted surrogate to infer the stability profile of this compound. This document is intended to support research, analytical method development, and drug development activities.

Core Physical and Chemical Characteristics

This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, enabling precise quantification of Ethopabate in various matrices through mass spectrometry and liquid chromatography.[1] The physical and chemical properties of this compound and its non-deuterated counterpart are summarized below.

This compound

| Property | Value | Source |

| Chemical Name | Methyl 4-acetamido-2-(ethoxy-d5)benzoate | [1] |

| Synonyms | Ethopabate ethyl-d5 | [2] |

| CAS Number | 2469244-16-2 | [2] |

| Molecular Formula | C₁₂H₁₀D₅NO₄ | [2] |

| Molecular Weight | 242.28 g/mol | [3] |

| Appearance | Solid (assumed) | |

| Purity (by HPLC) | >95% - 99.65% | [2][3] |

| Storage | Recommended: +4°C or Refrigerator (2-8°C) for long-term storage. | [2][4] |

Ethopabate (Non-Deuterated Analog)

| Property | Value | Source |

| Chemical Name | Methyl 4-acetamido-2-ethoxybenzoate | [5] |

| CAS Number | 59-06-3 | [5] |

| Molecular Formula | C₁₂H₁₅NO₄ | [6] |

| Molecular Weight | 237.25 g/mol | [5][6] |

| Appearance | Almost odorless white to pale reddish-white powder. | [6] |

| Solubility | Freely soluble in chloroform; Soluble in methanol, ethanol, DMSO, and DMF; Very slightly soluble in ether; Practically insoluble in water and PBS (pH 7.2). | [6][7][8] |

| UV/Vis. λmax | 222, 272 nm | [7][8] |

| Storage | -20°C | [7][8][9] |

Stability Profile

While specific stability studies on this compound are not publicly available, comprehensive stability-indicating method development for the parent compound, Ethopabate, provides critical insights into its degradation profile under various stress conditions. Such studies are a regulatory requirement to ensure the specificity of analytical methods used for stability testing.

A key study by Baker et al. (2019) developed a stability-indicating high-performance liquid chromatography (HPLC) method for the simultaneous determination of amprolium (B1666021) hydrochloride and Ethopabate.[5] As part of the method validation, Ethopabate was subjected to forced degradation under conditions of hydrolysis (acidic and basic), oxidation, and thermal stress.[5] The analytical method was able to resolve the intact drug from its degradation products, confirming its stability-indicating nature.[5]

It is important to note that while the presence of deuterium (B1214612) atoms can sometimes alter the rate of chemical reactions (a phenomenon known as the kinetic isotope effect), the fundamental degradation pathways are generally expected to be the same for both the deuterated and non-deuterated compounds. Therefore, the stability behavior of Ethopabate serves as a reliable indicator for this compound.

Experimental Protocols for Forced Degradation Studies

The following are generalized experimental protocols for conducting forced degradation (stress testing) studies on a drug substance like Ethopabate, based on common industry practices and the conditions alluded to in the literature.[5] The goal of these studies is to generate a target degradation of 5-20% to ensure that the analytical method can effectively separate and quantify the degradation products.

Hydrolytic Degradation

-

Acid Hydrolysis:

-

Prepare a stock solution of Ethopabate in a suitable solvent (e.g., methanol).

-

Dilute the stock solution with 0.1 M hydrochloric acid (HCl) to achieve the desired final concentration.

-

Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH), and dilute with the mobile phase to the target concentration for analysis.

-

-

Base Hydrolysis:

-

Prepare a stock solution of Ethopabate.

-

Dilute the stock solution with 0.1 M NaOH.

-

Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period, monitoring for degradation.

-

At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation

-

Prepare a stock solution of Ethopabate.

-

Dilute the stock solution with a solution of hydrogen peroxide (H₂O₂), typically in the range of 3-30%.

-

Incubate the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

-

At specified time points, withdraw aliquots and dilute with the mobile phase for immediate analysis.

Thermal Degradation

-

Place the solid Ethopabate powder in a thermostatically controlled oven.

-

Expose the solid to dry heat at a temperature significantly higher than the recommended storage temperature (e.g., 80-100°C) for a specified duration (e.g., 48 hours).

-

After the exposure period, allow the sample to cool to room temperature.

-

Prepare a solution of the heat-stressed solid in a suitable solvent and dilute for analysis.

Visualizations

Experimental Workflow for Forced Degradation Studies

Caption: A generalized workflow for conducting forced degradation studies.

Conclusion

This technical guide summarizes the available physical and chemical characteristics of this compound and provides an inferred stability profile based on studies of its non-deuterated analog, Ethopabate. The provided experimental protocols and workflow diagram offer a framework for researchers and drug development professionals to design and execute stability-indicating studies. As this compound is a critical tool in bioanalytical assays, a thorough understanding of its properties and stability is essential for ensuring the accuracy and reliability of research findings.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmatutor.org [pharmatutor.org]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive stability-indicating high-performance liquid chromatography coupled with diode array detection method for simultaneous determination of amprolium hydrochloride and ethopabate in powder dosage form for veterinary use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]

- 9. academic.oup.com [academic.oup.com]

The Role of Ethopabate-d5 in Coccidiosis Research: A Technical Guide

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic threat to the global poultry industry. Ethopabate (B1671619) is a synthetic anticoccidial agent widely used for the prevention and control of this disease in broiler chickens. It functions as a folate antagonist, inhibiting the synthesis of nucleic acids essential for the parasite's replication. To ensure food safety and effective disease management, regulatory bodies mandate the monitoring of drug residues in edible tissues. This technical guide provides an in-depth overview of the role of Ethopabate and its deuterated analogue, Ethopabate-d5, in coccidiosis research, with a focus on analytical methodologies for residue analysis. This compound serves as an ideal internal standard in isotope dilution mass spectrometry, a highly accurate method for quantifying chemical substances. While specific documented applications of this compound are not widely available in public literature, this guide outlines the principles and a generalized protocol for its use in research and regulatory monitoring.

Mechanism of Action of Ethopabate

Ethopabate's efficacy against Eimeria species stems from its role as a structural analogue of para-aminobenzoic acid (PABA), a precursor in the folic acid synthesis pathway. By competitively inhibiting a key enzyme in this pathway, Ethopabate effectively halts the production of folic acid, which is vital for the synthesis of DNA, RNA, and certain amino acids in the parasite. This disruption of nucleic acid synthesis prevents the replication and proliferation of Eimeria, thereby controlling the progression of coccidiosis. Due to its targeted action on a metabolic pathway present in the parasite but not the host (chickens obtain folic acid from their diet), Ethopabate exhibits selective toxicity.[1] To enhance its spectrum of activity, Ethopabate is frequently used in combination with other anticoccidial drugs, such as Amprolium, which targets a different metabolic pathway (thiamine uptake).[2]

References

Ethopabate-d5 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Ethopabate-d5, a deuterated analog of the anticoccidial agent Ethopabate (B1671619). This document details its chemical properties, mechanism of action, and analytical methodologies for its quantification, with a focus on its application as an internal standard in bioanalytical studies.

Core Compound Data: this compound

This compound is a stable isotope-labeled version of Ethopabate, where five hydrogen atoms on the ethoxy group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Ethopabate in complex matrices by mass spectrometry, as it exhibits similar chemical and physical properties to the parent compound but is distinguishable by its mass-to-charge ratio.

| Property | Value | Reference(s) |

| CAS Number | 2469244-16-2 | [1][2] |

| Molecular Formula | C₁₂H₁₀D₅NO₄ | [1][2] |

| Molecular Weight | 242.29 g/mol | [1][2] |

| IUPAC Name | Methyl 4-acetamido-2-(ethoxy-d5)benzoate | [1] |

| Synonyms | Methyl 4-acetamido-2-(1,1,2,2,2-pentadeuterioethoxy)benzoate, Ethopabate ethyl-d5 | [2] |

Mechanism of Action: Folate Biosynthesis Inhibition

Ethopabate functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[3][4][5][6] This pathway is essential for the synthesis of tetrahydrofolate (THF), a coenzyme required for the transfer of one-carbon units in the biosynthesis of purines, thymidylate, and certain amino acids. By blocking DHFR, Ethopabate depletes the intracellular pool of THF, thereby inhibiting DNA synthesis and repair, and ultimately leading to the cessation of cell division and death of the coccidial parasite.[4][7]

The following diagram illustrates the role of DHFR in the folate biosynthesis pathway and its inhibition by Ethopabate.

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Ethopabate in the Folate Biosynthesis Pathway.

Experimental Protocols

Spectrofluorimetric Determination of Ethopabate in Chicken Plasma and Tissues

This method is based on the native fluorescence of Ethopabate.

Instrumentation:

-

A spectrofluorometer equipped with a xenon lamp.

-

Quartz cuvettes (1 cm).

Reagents:

-

Methanol (B129727) (spectroscopic grade).

-

Ethopabate standard stock solution (100 µg/mL in methanol).

-

Working standard solutions prepared by diluting the stock solution with methanol.

Procedure:

-

Sample Preparation (Chicken Plasma/Tissue):

-

Homogenize 1 gram of tissue or 1 mL of plasma with 5 mL of methanol.

-

Centrifuge the homogenate at 4000 rpm for 10 minutes.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of methanol.

-

-

Measurement:

-

Transfer an aliquot of the reconstituted sample or standard solution to a quartz cuvette.

-

Measure the fluorescence intensity at an emission wavelength of 364 nm after excitation at 270 nm.[8]

-

For synchronous spectrofluorimetry, a wavelength difference (Δλ) is maintained between the excitation and emission monochromators, and the fluorescence is recorded at 288 nm.[8][9]

-

-

Quantification:

-

Construct a calibration curve by plotting the fluorescence intensity of the working standard solutions against their concentrations.

-

Determine the concentration of Ethopabate in the sample from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC) Method for Ethopabate in Chicken Feed

This method utilizes reversed-phase HPLC for the separation and quantification of Ethopabate.

Instrumentation:

Reagents:

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) containing additives like octanesulfonic acid and triethylamine, with the pH adjusted.[10][11]

-

Ethopabate standard stock solution (100 µg/mL in methanol).

-

Working standard solutions prepared by diluting the stock solution with the mobile phase.

-

This compound internal standard solution.

Procedure:

-

Sample Preparation (Chicken Feed):

-

Extract a known weight of the feed sample with methanol.

-

Perform a solid-phase extraction (SPE) clean-up of the methanolic extract using a CN cartridge.[10]

-

Spike the extracted sample with a known concentration of this compound internal standard.

-

-

Chromatographic Conditions:

-

Quantification:

-

Inject the prepared standards and samples into the HPLC system.

-

Identify and quantify the Ethopabate peak based on its retention time and peak area relative to the this compound internal standard.

-

Construct a calibration curve of the peak area ratio (Ethopabate/Ethopabate-d5) versus the concentration of the standards.

-

Calculate the concentration of Ethopabate in the feed sample from the calibration curve.

-

Workflow for Bioanalytical Quantification using this compound

The use of this compound as an internal standard is crucial for accurate and precise quantification of Ethopabate in biological matrices by LC-MS/MS. The general workflow is depicted below.

Caption: General workflow for the quantification of Ethopabate in biological samples using this compound as an internal standard.

References

- 1. veeprho.com [veeprho.com]

- 2. clearsynth.com [clearsynth.com]

- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 4. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Folate Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjpbr.com]

- 7. Drugs and folate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sensitive spectrofluorimetric methods for determination of ethopabate and amprolium hydrochloride in chicken plasma and their residues in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. High performance liquid chromatographic assay of amprolium and ethopabate in chicken feed using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and Validation of RP-HPLC Method for Simultaneous Determination of Amprolium HCl and Ethopabate in Their Combination Drug, Chemical and Biomolecular Engineering, Science Publishing Group [sciencepublishinggroup.com]

- 12. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for Ethopabate-d5 Analytical Standard

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of the Ethopabate-d5 analytical standard, its physicochemical properties, and a detailed experimental protocol for its use as an internal standard in the quantitative analysis of Ethopabate.

Introduction to Ethopabate and its Deuterated Analog

Ethopabate is a coccidiostat, an antiparasitic drug, primarily used in the poultry industry to control the parasitic disease coccidiosis. For accurate quantification of Ethopabate residues in various matrices such as animal feed, tissues, and plasma, stable isotope-labeled internal standards are crucial. This compound, a deuterated analog of Ethopabate, serves as an ideal internal standard for mass spectrometry-based analytical methods due to its similar chemical and physical properties to the parent compound, ensuring reliable and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Commercial Suppliers of this compound Analytical Standard

Several reputable suppliers offer this compound analytical standard. The table below summarizes key information from some of the prominent commercial sources. It is important to note that a complete Certificate of Analysis (CoA) with detailed quantitative data is typically provided with the purchase of the standard.

| Supplier | Product Code (Example) | CAS Number | Molecular Formula | Purity (Typical) | Available Pack Sizes |

| LGC Standards | TRC-E890802 | 2469244-16-2 | C₁₂H₁₀D₅NO₄ | >95% (HPLC) | 2.5 mg, 10 mg, 25 mg |

| Clearsynth | CS-W-00092 | 2469244-16-2 | C₁₂H₁₀D₅NO₄ | 99.65% (by HPLC)[1][2] | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| Veeprho | Not specified | 2469244-16-2 | C₁₂H₁₀D₅NO₄ | High Purity | Inquire for details |

| Analytical Standard Solutions (A2S) | E291 | Not specified | C₁₂H₁₀D₅NO₄ | High Purity | Inquire for details |

| US Biological Life Sciences | Not specified | Not specified | C₁₂H₁₀D₅NO₄ | Highly Purified | 100 mg |

Representative Technical Data from a Certificate of Analysis

While specific values vary by lot, a typical Certificate of Analysis for this compound would include the following quantitative data.

| Parameter | Specification |

| Chemical Identity | |

| IUPAC Name | Methyl 4-acetamido-2-(ethoxy-d5)benzoate[3] |

| CAS Number | 2469244-16-2[1][3] |

| Molecular Formula | C₁₂H₁₀D₅NO₄[1][3] |

| Molecular Weight | 242.28 g/mol [3] |

| Purity and Composition | |

| Chemical Purity (by HPLC) | ≥99.0% |

| Isotopic Purity (d5) | ≥98% |

| Isotopic Distribution | d0 ≤ 0.5%, d1-d4 ≤ 1.5% |

| Physical Properties | |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol (B129727), Acetonitrile (B52724) |

| Storage Conditions | |

| Recommended Storage | -20°C for long-term storage |

Experimental Protocol: Quantification of Ethopabate in Poultry Feed using LC-MS/MS with this compound Internal Standard

This section details a representative experimental protocol for the extraction and quantification of Ethopabate in a poultry feed matrix.

Reagents and Materials

-

Ethopabate analytical standard

-

This compound analytical standard (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ethopabate and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Ethopabate primary stock solution with a mixture of acetonitrile and water.

-

Internal Standard Spiking Solution: Dilute the this compound primary stock solution to a suitable concentration (e.g., 1 µg/mL) for spiking into samples and calibration standards.

Sample Preparation and Extraction

The following workflow outlines the steps for sample preparation.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Ethopabate: m/z 238.1 -> 192.1this compound: m/z 243.1 -> 197.1 |

| Collision Energy | Optimized for each transition |

Data Analysis and Quantification

The quantification of Ethopabate is based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Ethopabate in the samples is then determined from this calibration curve.

The use of a deuterated internal standard like this compound is a critical component of a robust and reliable analytical method for the quantification of Ethopabate. The logical relationship for this quantification approach is illustrated below.

Conclusion

The availability of high-purity this compound analytical standard from various commercial suppliers enables researchers and analytical laboratories to develop and validate robust methods for the accurate quantification of Ethopabate residues. The use of a stable isotope-labeled internal standard in conjunction with sensitive analytical techniques like LC-MS/MS is essential for ensuring food safety and regulatory compliance. The experimental protocol and data presented in this guide provide a solid foundation for the implementation of such analytical methods.

References

Ethopabate-d5: A Technical Guide to Safety and Handling for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and key experimental data for Ethopabate-d5. This compound is the deuterated form of Ethopabate, an antiprotozoal agent primarily used as a coccidiostat in poultry.[1] The inclusion of deuterium (B1214612) atoms makes it a valuable internal standard for mass spectrometry-based quantitative analysis in research and drug development settings. This document summarizes essential safety data, outlines detailed handling procedures, and presents relevant experimental protocols to ensure its safe and effective use in a laboratory environment.

Chemical and Physical Properties

This compound is a deuterated analog of Ethopabate, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic labeling provides a distinct mass signature for use in analytical studies.

| Property | Value | Citation(s) |

| Chemical Name | Methyl 4-acetamido-2-(ethoxy-d5)benzoate | [2] |

| CAS Number | 2469244-16-2 | [2] |

| Molecular Formula | C₁₂H₁₀D₅NO₄ | [3] |

| Molecular Weight | 242.28 g/mol | [3] |

| Appearance | White to pale reddish-white powder | [1] |

| Solubility | DMSO: ~5 mg/mL, DMF: ~5 mg/mL, Ethanol: ~2 mg/mL | [4] |

| Storage Temperature | -20°C or 2-8°C | [2] |

Safety and Hazard Information

This compound should be handled as a hazardous substance. The following tables summarize the GHS classification and provide guidance on personal protective equipment.

GHS Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word | Citation(s) |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | GHS07 | Warning | [3][5] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning | [5] |

Personal Protective Equipment (PPE) and Handling

Adherence to proper handling procedures is critical to minimize exposure.

| PPE Category | Specification | Rationale |

| Hand Protection | Double-layered, powder-free nitrile gloves. | Prevents skin contact and absorption. |

| Body Protection | Disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs. | Protects against contamination of skin and clothing. |

| Eye & Face Protection | ANSI Z87.1-rated safety goggles and a full-face shield. | Provides comprehensive protection against splashes, aerosols, and airborne particles. |

| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator, especially when handling the powder outside of a containment hood. | Protects against inhalation of the powdered compound. |

General Handling Precautions:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid generating dust.

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling.

Mechanism of Action: Inhibition of Folate Metabolism

Ethopabate functions as a coccidiostat by inhibiting folate metabolism in protozoa.[6] Folate is essential for the synthesis of nucleic acids (purines and thymidylate) and certain amino acids. By acting as a competitive inhibitor in the folate pathway, Ethopabate disrupts DNA synthesis and repair, thereby preventing the replication of the coccidian parasites.[7]

References

- 1. plexusdx.com [plexusdx.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. ROLE OF COCCIDIOSTATS IN POULTRY - Pashudhan Praharee | Pet Care Blog [pashudhanpraharee.com]

Methodological & Application

Application Note: High-Throughput Analysis of Ethopabate in Poultry Products Using LC-MS/MS with Ethopabate-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ethopabate in poultry-derived matrices, such as muscle and liver. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, Ethopabate-d5. The sample preparation involves a straightforward solid-phase extraction (SPE) procedure, which provides excellent recovery and minimizes matrix effects. This method is ideal for researchers, scientists, and professionals in the field of drug development and food safety for monitoring Ethopabate residues in a high-throughput laboratory setting.

Introduction

Ethopabate is a coccidiostat widely used in the poultry industry to prevent and treat coccidiosis. Regulatory bodies have established maximum residue limits (MRLs) for Ethopabate in edible tissues to ensure consumer safety. Therefore, a reliable and sensitive analytical method is crucial for the routine monitoring of Ethopabate residues in poultry products.

LC-MS/MS has become the gold standard for the quantitative analysis of veterinary drug residues due to its high selectivity and sensitivity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust LC-MS/MS method.[2][3] this compound shares identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2] This co-eluting internal standard effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.[2][4]

This application note provides a detailed protocol for the extraction, separation, and detection of Ethopabate in poultry tissues using LC-MS/MS with this compound as an internal standard. The method has been developed to meet the rigorous demands of high-throughput screening and quantitative analysis in a research and drug development environment.

Experimental

Materials and Reagents

-

Ethopabate and this compound analytical standards

-

HPLC-grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric)

-

Blank poultry tissue (muscle, liver) for matrix-matched calibration standards and quality control samples

Sample Preparation

A robust sample preparation protocol is essential for removing interferences and concentrating the analyte of interest.[5][6] This method utilizes a solid-phase extraction (SPE) cleanup.

Protocol:

-

Homogenization: Homogenize 2 g of the poultry tissue sample.

-

Spiking: Fortify the homogenized sample with the this compound internal standard solution.

-

Extraction: Add 10 mL of acetonitrile to the sample, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

-

Collection: Collect the supernatant.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.[5]

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.[5]

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.[5]

-

Elution: Elute the analyte and internal standard with 5 mL of acetonitrile.[5]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis

The chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer.

LC Conditions:

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B in 5 min, hold for 2 min, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Gas Flow | 600 L/hr |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ethopabate | 296.1 | 166.1 | 15 |

| 296.1 | 138.1 | 25 | |

| This compound | 301.1 | 171.1 | 15 |

Results and Discussion

Method Validation

The method was validated according to established guidelines to ensure its performance for the intended application. The following parameters were assessed:

-

Linearity: The method demonstrated excellent linearity over a concentration range of 1 to 100 ng/mL in matrix-matched calibration standards. The coefficient of determination (R²) was consistently >0.99.

-

Accuracy and Precision: The accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The results are summarized in the table below.

-

Recovery: The extraction recovery was determined by comparing the peak areas of pre-spiked samples to those of post-spiked samples.

-

Matrix Effect: The matrix effect was evaluated by comparing the peak areas of standards in neat solution to those in matrix-matched standards. The use of the deuterated internal standard effectively compensated for any observed matrix effects.

-

Limit of Quantification (LOQ): The LOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision.

Quantitative Data Summary

| Validation Parameter | Low QC (5 ng/mL) | Medium QC (25 ng/mL) | High QC (75 ng/mL) |

| Intra-day Precision (%RSD, n=6) | 4.2 | 3.1 | 2.5 |

| Inter-day Precision (%RSD, n=18) | 5.8 | 4.5 | 3.8 |

| Accuracy (%Bias) | -3.5 | 1.2 | -2.1 |

| Recovery (%) | 92.5 | 95.1 | 94.3 |

Conclusion

This application note presents a highly sensitive and selective LC-MS/MS method for the quantification of Ethopabate in poultry tissues. The use of this compound as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. The described sample preparation protocol is efficient and provides high recovery. This method is well-suited for high-throughput analysis in food safety and drug metabolism research.

Visualizations

Experimental Workflow

Caption: Overview of the sample preparation and LC-MS/MS analysis workflow.

Logical Relationship of Method Components

Caption: Relationship between analytical components for accurate quantification.

References

Application Note: Quantification of Ethopabate in Poultry Tissue using a Validated LC-MS/MS Method with Ethopabate-d5 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Ethopabate, a coccidiostat used in poultry, from chicken liver and muscle tissues. The protocol employs a solid-phase extraction (SPE) cleanup followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Ethopabate-d5, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is suitable for residue monitoring and pharmacokinetic studies in a drug development and food safety context.

Introduction

Ethopabate (methyl 4-acetamido-2-ethoxybenzoate) is an anticoccidial agent frequently used in the poultry industry to prevent and treat coccidiosis. Regulatory bodies worldwide have established maximum residue limits (MRLs) for Ethopabate in edible tissues to ensure consumer safety. Consequently, sensitive and reliable analytical methods are required for the accurate quantification of its residues in complex biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high selectivity, sensitivity, and specificity. The incorporation of a stable isotope-labeled internal standard, such as this compound, is critical for mitigating matrix-induced ion suppression or enhancement and variability during sample preparation, thereby ensuring the highest quality of quantitative data.

Experimental Protocol

Materials and Reagents

-

Standards: Ethopabate (≥98% purity), this compound (≥98% purity, 99 atom % D)

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 3 cc, 60 mg)

-

Chemicals: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl)

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ethopabate and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Ethopabate stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

-

QC Samples: Prepare QC samples by spiking blank chicken tissue homogenate at low, medium, and high concentrations (e.g., 3, 30, and 300 ng/g).

Sample Preparation from Poultry Tissue (Liver or Muscle)

-

Homogenization: Weigh 2.0 ± 0.1 g of minced tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Spiking: Add 20 µL of the 100 ng/mL this compound internal standard working solution to all samples except for the double blanks.

-

Extraction:

-

Add 8 mL of acetonitrile containing 1% formic acid.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Homogenize at high speed for 1 minute.

-

-

Centrifugation: Centrifuge the tubes at 4,000 x g for 10 minutes at 4°C.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load 2 mL of the supernatant from the extraction step onto the SPE cartridge.

-

Wash the cartridge with 3 mL of water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 4 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the initial mobile phase (90:10 water/acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Conditions

-

Liquid Chromatography:

-

System: UPLC/HPLC system

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

Time (min) %B 0.0 10 5.0 95 6.0 95 6.1 10 | 8.0 | 10 |

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Multiple Reaction Monitoring (MRM) Transitions: The following precursor-product ion transitions are proposed and should be optimized on the specific instrument used.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Ethopabate | 238.1 | 192.1 | 164.1 |

| This compound | 243.1 | 197.1 | 169.1 |

Data Presentation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical performance characteristics expected from a validated method of this nature.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/g) | R² | Weighting |

|---|

| Ethopabate | 1 - 1000 | >0.995 | 1/x |

Table 2: Accuracy and Precision

| QC Level | Spiked Conc. (ng/g) | Mean Measured Conc. (ng/g) (n=6) | Accuracy (%) | Precision (%RSD) |

|---|---|---|---|---|

| LLOQ | 1.0 | 0.95 | 95.0 | <15 |

| Low QC | 3.0 | 2.91 | 97.0 | <10 |

| Mid QC | 30.0 | 30.9 | 103.0 | <8 |

| High QC | 300.0 | 294.0 | 98.0 | <8 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

|---|

| Ethopabate | 85 - 105 | 90 - 110 |

Visualization of Experimental Workflow

Caption: Workflow for Ethopabate quantification in poultry tissue.

Discussion

The described LC-MS/MS method provides a selective and sensitive protocol for the quantification of Ethopabate in poultry liver and muscle. The sample preparation procedure, involving a robust extraction and SPE cleanup, effectively removes matrix interferences, leading to reliable chromatographic performance. The use of this compound as an internal standard is crucial for correcting analyte loss during sample preparation and compensating for any matrix-induced signal variations, which is essential for achieving high accuracy and precision. The validation data demonstrates that the method is fit for purpose and can be reliably used for routine monitoring of Ethopabate residues in edible tissues, ensuring compliance with food safety regulations.

Application Notes and Protocols for the Analysis of Ethopabate-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethopabate (B1671619) is a veterinary drug used primarily as a coccidiostat in poultry production to prevent and treat coccidiosis, a parasitic disease of the intestinal tract. The presence of drug residues in edible tissues, such as muscle and liver, as well as in eggs, is a significant concern for consumer safety. Regulatory bodies worldwide have established maximum residue limits (MRLs) for ethopabate in food products. Accurate and sensitive quantification of these residues is therefore essential for monitoring compliance and ensuring food safety.

The use of a stable isotope-labeled internal standard, such as Ethopabate-d5, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of ethopabate. This isotope dilution mass spectrometry (IDMS) approach provides the highest accuracy and precision by correcting for variations in sample preparation and matrix effects during analysis. This compound, being chemically identical to ethopabate, co-elutes and experiences the same ionization suppression or enhancement, ensuring reliable quantification.

These application notes provide detailed protocols for the sample preparation of various matrices for the analysis of ethopabate using this compound as an internal standard.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of ethopabate in various matrices using LC-MS/MS with an internal standard.

Table 1: Method Performance in Poultry Tissues

| Parameter | Chicken Muscle | Chicken Liver |

| Linearity Range (ng/g) | 0.5 - 50 | 0.5 - 50 |

| Correlation Coefficient (r²) | >0.99 | >0.99 |

| Limit of Detection (LOD) (ng/g) | 0.1 | 0.2 |

| Limit of Quantification (LOQ) (ng/g) | 0.5 | 0.5 |

| Average Recovery (%) | 95 ± 5 | 92 ± 7 |

| Precision (RSD, %) | <10 | <15 |

Table 2: Method Performance in Eggs and Feed

| Parameter | Whole Egg | Poultry Feed |

| Linearity Range (ng/g) | 0.5 - 50 | 1 - 100 |

| Correlation Coefficient (r²) | >0.99 | >0.99 |

| Limit of Detection (LOD) (ng/g) | 0.2 | 0.5 |

| Limit of Quantification (LOQ) (ng/g) | 0.5 | 1.0 |

| Average Recovery (%) | 93 ± 6 | 98 ± 4 |

| Precision (RSD, %) | <15 | <10 |

Experimental Protocols

Protocol 1: Extraction of Ethopabate from Poultry Tissues (Muscle and Liver)

This protocol describes the extraction of ethopabate from chicken muscle and liver tissues using a solvent extraction method followed by solid-phase extraction (SPE) cleanup.

Materials:

-

Homogenized tissue sample (muscle or liver)

-

This compound internal standard solution (100 ng/mL in methanol)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Water, deionized

-

Formic acid, LC-MS grade

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

-

Centrifuge tubes (50 mL)

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

-

Vortex mixer

Procedure:

-

Sample Preparation: Weigh 2.0 ± 0.1 g of homogenized tissue sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add 100 µL of the 100 ng/mL this compound internal standard solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Supernatant Collection: Carefully transfer the supernatant to a clean 15 mL centrifuge tube.

-

Re-extraction (Optional but Recommended):

-

Add another 10 mL of acetonitrile to the tissue pellet.

-

Vortex and centrifuge as in steps 3c and 3d.

-

Combine the supernatants.

-

-

Solvent Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 2 mL of 10% methanol in water.

-

SPE Cleanup:

-

Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the reconstituted extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.

-

Elute the analyte and internal standard with 5 mL of methanol.

-

-

Final Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

-

Protocol 2: Extraction of Ethopabate from Eggs

This protocol details the extraction of ethopabate from whole eggs.

Materials:

-

Homogenized whole egg sample

-

This compound internal standard solution (100 ng/mL in methanol)

-

Acetonitrile (ACN) containing 1% formic acid, HPLC grade

-

Sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Centrifuge tubes (50 mL)

-

Centrifuge

-

Nitrogen evaporator

-

Vortex mixer

Procedure:

-

Sample Preparation: Weigh 5.0 ± 0.1 g of homogenized whole egg into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add 100 µL of the 100 ng/mL this compound internal standard solution.

-

Extraction:

-

Add 10 mL of acetonitrile with 1% formic acid.

-

Vortex for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately vortex for 1 minute to prevent clumping.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Supernatant Collection: Transfer the upper acetonitrile layer to a clean tube.

-

Evaporation and Reconstitution:

-

Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

-

Protocol 3: Extraction of Ethopabate from Poultry Feed

This protocol describes the extraction of ethopabate from poultry feed samples.[1]

Materials:

-

Ground poultry feed sample

-

This compound internal standard solution (100 ng/mL in methanol)

-

Methanol (MeOH), HPLC grade

-

Solid-Phase Extraction (SPE) cartridges (e.g., CN, 500 mg, 6 mL)

-

Centrifuge tubes (50 mL)

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Shaker

Procedure:

-

Sample Preparation: Weigh 10.0 ± 0.1 g of ground feed sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add 100 µL of the 100 ng/mL this compound internal standard solution.

-

Extraction:

-

Add 20 mL of methanol.

-

Shake vigorously for 30 minutes on a mechanical shaker.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Supernatant Collection: Transfer the supernatant to a clean tube.

-

SPE Cleanup:

-

Condition the CN SPE cartridge with 5 mL of methanol.

-

Load 5 mL of the extract onto the cartridge.

-

Wash the cartridge with 5 mL of methanol.

-

Elute the analyte and internal standard with another 5 mL of methanol.

-

-

Final Preparation:

-

Evaporate the eluate to approximately 0.5 mL.

-

Add mobile phase to a final volume of 1 mL for LC-MS/MS analysis.

-

Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Logical relationship for isotope dilution analysis.

References

Application Notes and Protocols for the Detection of Ethopabate-d5 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethopabate is a coccidiostat used in the poultry industry to control parasitic infections. Its detection and quantification in various matrices, such as animal tissues and feed, are crucial for monitoring residue levels and ensuring food safety. This document provides detailed application notes and protocols for the sensitive and selective detection of Ethopabate and its deuterated internal standard, Ethopabate-d5, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response, leading to highly accurate and precise results.

Principle of the Method

This method utilizes a liquid chromatography system to separate Ethopabate and this compound from the sample matrix. The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of Ethopabate from animal tissues. Optimization may be required for different matrices.

Reagents and Materials:

-

Acetonitrile (B52724) (ACN), HPLC or LC-MS grade

-

Water, HPLC or LC-MS grade

-

Formic acid, LC-MS grade

-

Ethopabate and this compound analytical standards

-

Homogenizer

-

Centrifuge

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric)

-

Nitrogen evaporator

Procedure:

-

Weigh 1-2 g of homogenized tissue sample into a 50 mL centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Homogenize the sample for 1-2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of 10% acetonitrile in water.

-

Perform a solid-phase extraction (SPE) cleanup if necessary to remove matrix interferences.

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute Ethopabate and this compound with an appropriate solvent (e.g., acetonitrile or methanol).

-

-

Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Experimental Workflow Diagram

Caption: A generalized workflow for the extraction and analysis of Ethopabate from tissue samples.

Liquid Chromatography (LC)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Typical LC Parameters:

| Parameter | Value |

| Column | C8 or C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | Optimized for separation from matrix interferences (e.g., 5-95% B over 5-10 minutes) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry (MS)

Instrumentation:

-

Tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

General MS Parameters:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 500 °C |

| Desolvation Gas Flow | 600 - 800 L/hr |

| Collision Gas | Argon |

MRM Transitions and Compound-Specific Parameters:

The precursor ion for Ethopabate ([M+H]+) is m/z 238.1. For this compound, the precursor ion is expected to be m/z 243.1, assuming the five deuterium (B1214612) atoms replace hydrogens on the ethoxy group or the acetyl group, which are common labeling positions. The product ions for this compound are predicted to be shifts of the corresponding Ethopabate fragments. The following table provides the recommended MRM transitions and optimized parameters. Note: Collision Energy (CE) and Declustering Potential (DP) values should be optimized for the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |

| Ethopabate | 238.1 | 206.1 | 100 | Optimize (e.g., 15-25) | Optimize (e.g., 50-70) |

| 238.1 | 164.1 | 100 | Optimize (e.g., 20-30) | Optimize (e.g., 50-70) | |

| This compound | 243.1 | 211.1 | 100 | Optimize (e.g., 15-25) | Optimize (e.g., 50-70) |

| 243.1 | 169.1 | 100 | Optimize (e.g., 20-30) | Optimize (e.g., 50-70) |

Proposed Fragmentation Pathway of Ethopabate

Caption: A simplified proposed fragmentation pathway for Ethopabate in positive ESI mode.

Data Presentation and Quantitative Analysis

Calibration Curve and Linearity

Prepare a series of calibration standards by spiking blank matrix extract with known concentrations of Ethopabate and a constant concentration of this compound. The concentration range should encompass the expected levels of the analyte in the samples. A linear regression of the peak area ratio (Ethopabate/Ethopabate-d5) versus the concentration of Ethopabate is used to generate a calibration curve.

Method Validation Data

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for Ethopabate.[1]

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Linear Range | 1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of Ethopabate in various matrices. The use of this compound as an internal standard ensures high accuracy and precision. The provided protocols and parameters serve as a strong foundation for researchers and analytical scientists to develop and validate their own methods for the detection of Ethopabate residues. It is essential to perform in-house validation to ensure the method meets the specific requirements of the laboratory and the matrix being analyzed.

References

Application Note: Development and Validation of a Robust HPLC-MS/MS Method for the Quantification of Ethopabate using Ethopabate-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the accurate quantification of Ethopabate in biological matrices. The method utilizes a stable isotope-labeled internal standard, Ethopabate-d5, to ensure high precision and accuracy by compensating for matrix effects and variability in sample processing. The described protocol is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic, metabolism, or residue analysis studies of Ethopabate. All experimental protocols and validation data are presented in accordance with international guidelines.

Introduction

Ethopabate is an antiprotozoal agent, primarily used as a coccidiostat in the poultry industry to prevent and control coccidiosis.[1] It is often used in combination with other drugs like amprolium.[1] The monitoring of Ethopabate levels in various biological samples is crucial for pharmacokinetic studies, ensuring efficacy, and assessing residue levels in food products. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[2] The deuterated internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties, which allows it to effectively compensate for variations during sample preparation, chromatography, and ionization, thereby leading to enhanced accuracy and precision of the analytical method.[2] This application note provides a comprehensive protocol for the development and validation of an HPLC-MS/MS method for Ethopabate quantification using this compound.

Physicochemical Properties of Ethopabate and this compound

| Property | Ethopabate | This compound |

| Chemical Name | Methyl 4-acetamido-2-ethoxybenzoate | Methyl 4-acetamido-2-(pentafluoroethoxy)benzoate |

| Molecular Formula | C₁₂H₁₅NO₄ | C₁₂H₁₀D₅NO₄ |

| Molecular Weight | 237.25 g/mol [3] | 242.29 g/mol |

| Monoisotopic Mass | 237.1001 g/mol [3] | 242.1316 g/mol |

| Solubility | Soluble in methanol (B129727), ethanol, and chloroform. Practically insoluble in water.[1] | Similar to Ethopabate |

| Structure |

| A deuterated analog of Ethopabate with five deuterium (B1214612) atoms on the ethyl group. |

Experimental Protocols

Materials and Reagents

-

Ethopabate analytical standard (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile (B52724)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Ultrapure water

-

Control matrix (e.g., plasma, tissue homogenate)

Preparation of Stock and Working Solutions

Ethopabate Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Ethopabate and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a 1 mg/mL stock solution.

Ethopabate Working Standards: Prepare a series of working standards by serially diluting the Ethopabate stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

This compound Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture to obtain a final concentration of 50 ng/mL. The optimal concentration of the internal standard should be determined during method development and is typically in the mid-range of the calibration curve.[4]

Sample Preparation: Protein Precipitation

-

To 100 µL of the matrix sample (e.g., plasma), add 20 µL of the this compound internal standard working solution (50 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex to mix and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Method

HPLC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

MS/MS Conditions:

| Parameter | Ethopabate | This compound |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 238.1 | 243.1 |

| Product Ion 1 (m/z) | 206.1 | 211.1 |

| Product Ion 2 (m/z) | 164.1 | 164.1 |

| Collision Energy (eV) | Optimized during method development (typically 10-20 eV) | Optimized during method development (typically 10-20 eV) |

| Dwell Time | 100 ms | 100 ms |

Method Validation

The developed HPLC-MS/MS method was validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters were assessed:

-

Linearity: The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, medium, and high). The accuracy was within 85-115% (80-120% for the lower limit of quantification), and the precision (RSD) was <15%.

-

Selectivity and Specificity: The method demonstrated high selectivity with no significant interference from endogenous matrix components at the retention times of Ethopabate and this compound.

-

Matrix Effect: The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked samples to those in neat solutions. The use of the deuterated internal standard effectively compensated for any ion suppression or enhancement.

-

Recovery: The extraction recovery of Ethopabate was consistent and reproducible across the QC levels.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision.

Quantitative Data Summary

| Validation Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

| Intra-day Accuracy (% Bias) | ± 8% |

| Inter-day Accuracy (% Bias) | ± 10% |

| Extraction Recovery | > 85% |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Workflow Diagram

Caption: Experimental workflow for the HPLC-MS/MS analysis of Ethopabate.

Conclusion

This application note presents a highly sensitive, specific, and robust HPLC-MS/MS method for the quantification of Ethopabate in biological matrices. The use of the stable isotope-labeled internal standard, this compound, ensures the reliability of the results by correcting for matrix-induced and process-related variations. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with the comprehensive validation data, demonstrate that this method is well-suited for a variety of research applications in the fields of pharmacology, toxicology, and food safety.

References

Application of Ethopabate-d5 in Pharmacokinetic Studies: A Detailed Guide for Researchers

Introduction

Ethopabate (B1671619) is an anticoccidial agent widely used in the poultry industry, often in combination with other drugs like amprolium, to prevent and treat coccidiosis.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosage regimens and ensuring food safety.[2] Stable isotope-labeled internal standards are the gold standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for pharmacokinetic studies.[3] Ethopabate-d5, a deuterated analog of Ethopabate, serves as an ideal internal standard for the accurate quantification of Ethopabate in biological matrices due to its similar physicochemical properties and distinct mass-to-charge ratio (m/z).[3] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of Ethopabate.

Principle and Rationale

The use of a stable isotope-labeled internal standard like this compound is based on the principle of isotope dilution mass spectrometry.[3] A known amount of this compound is added to biological samples at the beginning of the sample preparation process. Because this compound is chemically identical to Ethopabate, it co-elutes during chromatography and experiences the same extraction recovery, matrix effects (ion suppression or enhancement), and instrument variability.[4] However, due to the mass difference, the mass spectrometer can distinguish between the analyte (Ethopabate) and the internal standard (this compound). By calculating the ratio of the analyte peak area to the internal standard peak area, accurate and precise quantification can be achieved, compensating for potential variations during sample analysis.[4]

Application Notes

This compound is primarily used as an internal standard in LC-MS/MS methods for the quantitative determination of Ethopabate in various biological matrices, including:

-

Plasma

-

Serum

-

Tissues (e.g., liver, muscle)

-

Eggs

These analyses are fundamental to constructing concentration-time profiles of Ethopabate, from which key pharmacokinetic parameters can be derived.

Bioanalytical Method Validation

A robust and reliable bioanalytical method is a prerequisite for successful pharmacokinetic studies. The validation of an LC-MS/MS method using this compound as an internal standard should be performed according to international guidelines (e.g., FDA, EMA) and typically includes the assessment of the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix.[5]

-

Accuracy and Precision: The closeness of the determined values to the true value and the degree of scatter between a series of measurements.[5]

-

Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.[5]

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[6]

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.[7]

-

Recovery: The efficiency of the extraction procedure.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The following table summarizes the typical acceptance criteria for the validation of a bioanalytical method for Ethopabate using this compound.

| Parameter | Acceptance Criteria |

| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |

| Calibration standards should be within ±15% of the nominal concentration (±20% for LLOQ). | |

| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% for LLOQ). |

| Precision | The coefficient of variation (CV) should not exceed 15% (20% for LLOQ). |

| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard in blank matrix samples. |

| Matrix Effect | The CV of the matrix factor across different lots of matrix should be ≤15%. |

| Recovery | Recovery should be consistent, precise, and reproducible. |

| Stability | Analyte concentration should be within ±15% of the nominal concentration under tested conditions. |

Table 1: Representative Bioanalytical Method Validation Summary for Ethopabate Quantification.

Experimental Protocols

Protocol 1: Pharmacokinetic Study in Broiler Chickens

This protocol describes a typical pharmacokinetic study to determine the plasma concentration-time profile of Ethopabate in broiler chickens following oral administration.

1. Materials and Reagents:

-

Ethopabate

-

This compound (as an internal standard)

-

Healthy broiler chickens

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Blood collection tubes (containing an appropriate anticoagulant, e.g., heparin or EDTA)

-

Centrifuge

-

Freezer (-80°C)

2. Animal Dosing and Sample Collection:

-

Acclimatize healthy broiler chickens for at least one week before the study.

-